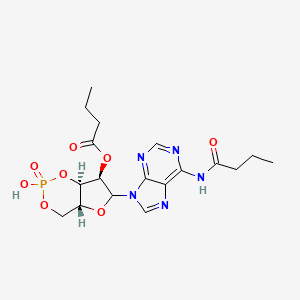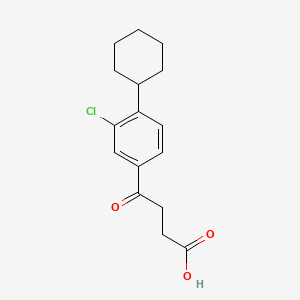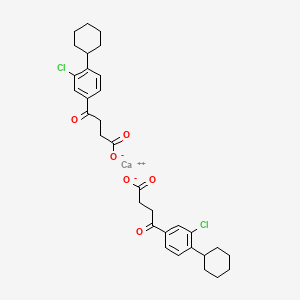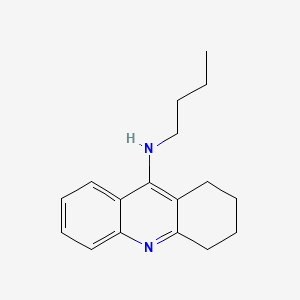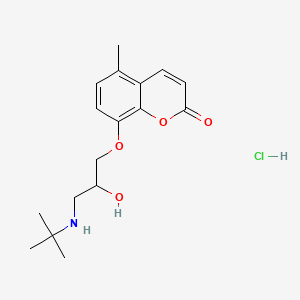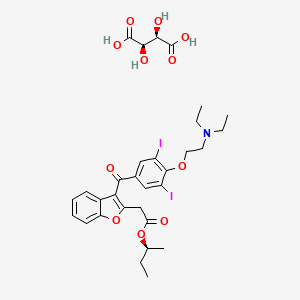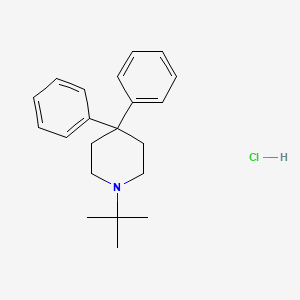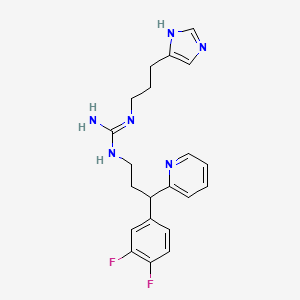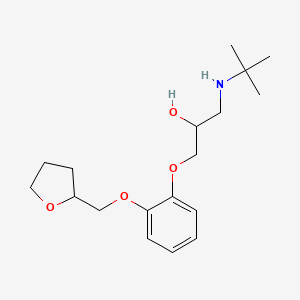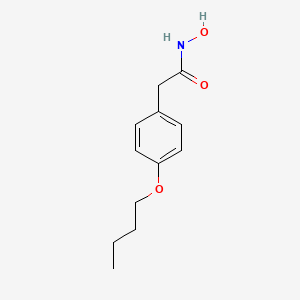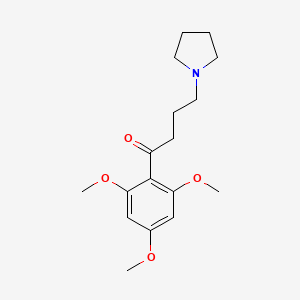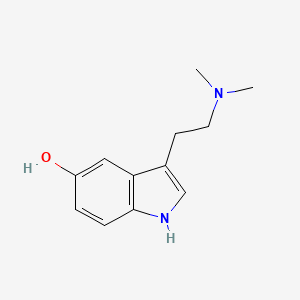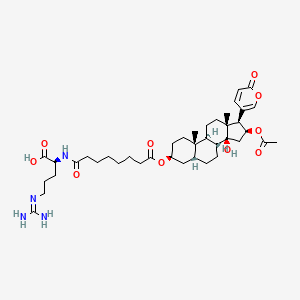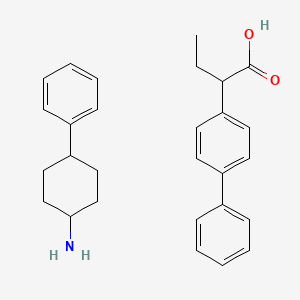
Butixirate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butixirate is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Biofuel Research
Butixirate, specifically n-butanol, has been studied for its potential as a biofuel. Researchers have investigated the effects of using n-butanol blends with diesel on engine performance and emissions. Studies found that n-butanol can improve engine efficiency and reduce pollutants, making it a promising biofuel for diesel engines. This research is significant in the context of renewable energy and sustainable fuel alternatives (Saravanan et al., 2020), (Han et al., 2017).
2. Agricultural and Environmental Applications
Butixirate derivatives have shown potential in agricultural and environmental applications. For instance, a novel amino-substituted calixarene-based magnetic sporopollenin was developed for removing organophosphorus pesticides from water. This study highlights the utility of butixirate-related compounds in environmental remediation and pesticide management (Kamboh et al., 2016).
3. Medical Research
In medical research, butixirate derivatives like butyrate have been explored for their therapeutic potential. For example, sodium butyrate has been studied for its effects on ruminal villus morphology and inflammation-related gene expression. These studies contribute to our understanding of gut health and disease in livestock (Fukumori et al., 2022).
4. Pharmaceutical Development
Butixirate-related compounds have been investigated in the context of pharmaceutical development. For instance, butyryl galactose ester-modified coix component microemulsions were developed for enhanced liver tumor-specific targeting. This research contributes to the field of targeted drug delivery and cancer therapy (Liu et al., 2016).
Eigenschaften
CAS-Nummer |
19992-80-4 |
|---|---|
Produktname |
Butixirate |
Molekularformel |
C28H33NO2 |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
4-phenylcyclohexan-1-amine;2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O2.C12H17N/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h3-11,15H,2H2,1H3,(H,17,18);1-5,11-12H,6-9,13H2 |
InChI-Schlüssel |
KWFFVBCJCQQAIV-GNIRWQCSSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1C2=CC=CC=C2)N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1C2=CC=CC=C2)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
19992-80-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butixirate; MG 5771; MG-5771; MG5771. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile](/img/structure/B1668019.png)
